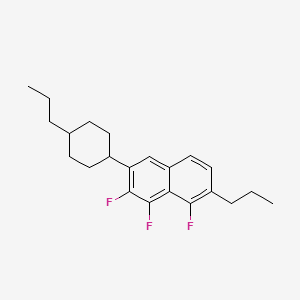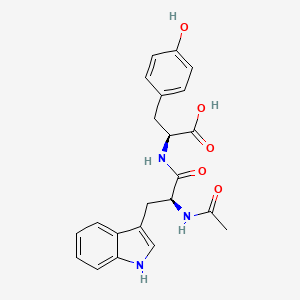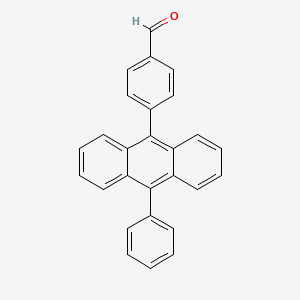
(4-Fluorophenyl)methyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)methyl cyanate is a chemical compound with the molecular formula C8H6FNO It is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a cyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl cyanate typically involves the reaction of 4-fluorobenzyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of cyanogen bromide. The general reaction scheme is as follows:
4-Fluorobenzyl alcohol+Cyanogen bromide→(4-Fluorophenyl)methyl cyanate+HBr
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorophenyl)methyl cyanate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyanate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the cyanate group can hydrolyze to form the corresponding amide or carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives where the cyanate group is replaced by the nucleophile.
Hydrolysis: The major products are amides or carboxylic acids.
Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agents used.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)methyl cyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)methyl cyanate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluorophenyl)methyl isocyanate
- (4-Fluorophenyl)methyl carbamate
- (4-Fluorophenyl)methyl urea
Uniqueness
(4-Fluorophenyl)methyl cyanate is unique due to the presence of the cyanate group, which imparts distinct reactivity compared to other similar compounds. The fluorine atom also enhances the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of fluorinated molecules.
Eigenschaften
CAS-Nummer |
920033-68-7 |
|---|---|
Molekularformel |
C8H6FNO |
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(4-fluorophenyl)methyl cyanate |
InChI |
InChI=1S/C8H6FNO/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 |
InChI-Schlüssel |
ZHUHXKWMCVIEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)
![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)

![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)

